

Application Note: Structural Elucidation of H-Leu-Ile-OH using NMR Spectroscopy

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Compound of Interest		
Compound Name:	H-Leu-ile-OH	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of molecules in solution. [1][2] For peptides like L-Leucyl-L-Isoleucine (**H-Leu-Ile-OH**), NMR provides atomic-level information on primary structure, connectivity, and conformation.[1][3] This application note provides a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to determine the structure of **H-Leu-Ile-OH**. The methodology encompasses sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a logical workflow for spectral analysis.

Core Principles of NMR Experiments for Peptide Analysis

The structural analysis of **H-Leu-Ile-OH** relies on a combination of NMR experiments that reveal through-bond and through-space correlations between nuclei.

- 1D ¹H NMR: Provides initial information on the number and chemical environment of protons in the molecule.[4] However, significant signal overlap in peptides necessitates the use of 2D experiments.[5]
- ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three chemical bonds (J-coupling), such as the Hα and Hβ protons within the same amino



acid residue.[5][6]

- ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system.[1][6] For an amino acid, this experiment can show a correlation from the amide proton (NH) to all other protons within that same residue (Hα, Hβ, Hγ, etc.), which is crucial for identifying the amino acid type.[1][7]
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom.[8][9][10] This experiment provides a highly resolved map of all C-H bonds, aiding in the unambiguous assignment of both proton and carbon resonances.[8]
 [11]
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons.[8][12] This is particularly useful for sequencing, as it can show correlations from an amide proton of one residue to the α-carbon of the preceding residue.[13]
- ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[14][15] This is the primary method for determining the peptide sequence by observing correlations between protons of adjacent residues (e.g., Hα of residue i to the NH of residue i+1) and for obtaining conformational restraints.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Meticulous sample preparation is critical for acquiring high-quality NMR data.[7][16]

- Peptide Purity: Ensure the H-Leu-Ile-OH sample is of high purity (>95%) to avoid signals from contaminants.
- Concentration: For a dipeptide, a concentration of 2-5 mM is recommended to achieve a
 good signal-to-noise ratio in a reasonable time.[17] Calculate the required mass of H-Leulle-OH based on the desired concentration and a final sample volume of 500 μL.
- Solvent Selection: Dissolve the peptide in 450 μL of H₂O and 50 μL of D₂O (90% H₂O/10% D₂O). The D₂O provides the necessary deuterium signal for the spectrometer's field-



frequency lock.[18] Using a high percentage of H₂O is essential for observing the exchangeable amide protons.

- pH Adjustment: Adjust the pH of the sample to a range of 4.0-7.0.[18] This range minimizes
 the exchange rate of amide protons with the water solvent, ensuring they are observable.
 Use dilute HCl or NaOH to adjust the pH, removing a small aliquot to test the pH to avoid
 contaminating the bulk sample.
- Internal Reference: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), to a final concentration of ~10 μM for accurate chemical shift referencing (0.0 ppm).[18]
- Sample Transfer: Transfer the final solution into a high-quality, clean 5 mm NMR tube.[18]
 [19] The final volume should be at least 500 μL, corresponding to a solution height of approximately 5 cm.[19]
- Stability Check: Ensure the sample is stable and does not aggregate over the course of the NMR experiments.[17]

Protocol 2: NMR Data Acquisition

The following is a typical suite of experiments for peptide structure determination. All experiments should be run under identical temperature and buffer conditions.[6]

- 1D ¹H Spectrum:
 - Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and overall signal dispersion.
 - Use a water suppression pulse sequence (e.g., WATERGATE) to attenuate the strong H₂O signal.[20]
- 2D ¹H-¹H TOCSY:
 - Purpose: To identify the complete spin systems of the Leucine and Isoleucine residues.[1]
 - Key Parameter (Mixing Time): Use a mixing time of approximately 80-100 ms to allow magnetization transfer throughout the entire amino acid side chain.



2D ¹H-¹H COSY:

- Purpose: To confirm 2- and 3-bond proton connectivities within each residue.
- This experiment is often complementary to TOCSY for resolving ambiguities.

2D ¹H-¹H NOESY:

- Purpose: To identify through-space proximities for sequential assignment and conformational analysis.[5][7]
- Key Parameter (Mixing Time): Use a mixing time of around 150 ms for a small peptide.[6]
 This allows for the buildup of NOE cross-peaks.

2D ¹H-¹³C HSQC:

- Purpose: To obtain ¹³C chemical shifts for all protonated carbons and to resolve signal overlap from the ¹H spectrum.[8][9]
- This is a highly sensitive experiment that provides a unique peak for each C-H bond.[11]

• 2D ¹H-¹³C HMBC:

- Purpose: To identify long-range (2-3 bond) H-C correlations, which are critical for confirming the peptide sequence across the peptide bond (e.g., Leu Hα to Ile C=O).[8][12]
- Key Parameter (Optimization): The experiment is often optimized for long-range coupling constants of 7-8 Hz.[8]

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C chemical shifts for Leucine and Isoleucine residues in a peptide, referenced to DSS at 0.0 ppm. Actual values for **H-Leu-Ile-OH** may vary slightly based on solvent, pH, and conformation.

Table 1: Expected ¹H Chemical Shifts (ppm) for H-Leu-Ile-OH Residues



Proton	Leucine (Leu)	Isoleucine (IIe)
NH	~8.0 - 8.5	~8.0 - 8.5
Ηα	~4.2 - 4.4	~4.1 - 4.3
Ηβ	~1.6 - 1.8	~1.8 - 2.0
Ну	~1.6 - 1.7	~1.2 - 1.5 (CH ₂)
Ну'		~1.1 - 1.4 (CH ₂)
Hy ₂		~0.9 - 1.0 (CH₃)
Ηδ1	~0.9 - 1.0	
Hδ ₂	~0.9 - 1.0	
C-term OH		~12.0 - 13.0

Data compiled from BMRB entries and general peptide NMR data.[21][22][23]

Table 2: Expected ¹³C Chemical Shifts (ppm) for H-Leu-Ile-OH Residues

Carbon	Leucine (Leu)	Isoleucine (Ile)
C=O	~174 - 176	~175 - 177
Сα	~53 - 56	~60 - 62
Сβ	~40 - 43	~37 - 39
Су	~25 - 27	~26 - 28 (CH ₂)
Су2		~16 - 18 (CH ₃)
C δ1	~23 - 25	~11 - 13 (CH₃)
Cδ ₂	~21 - 23	

Data compiled from BMRB entries and other sources.[21][23][24][25]

Visualization of Workflows



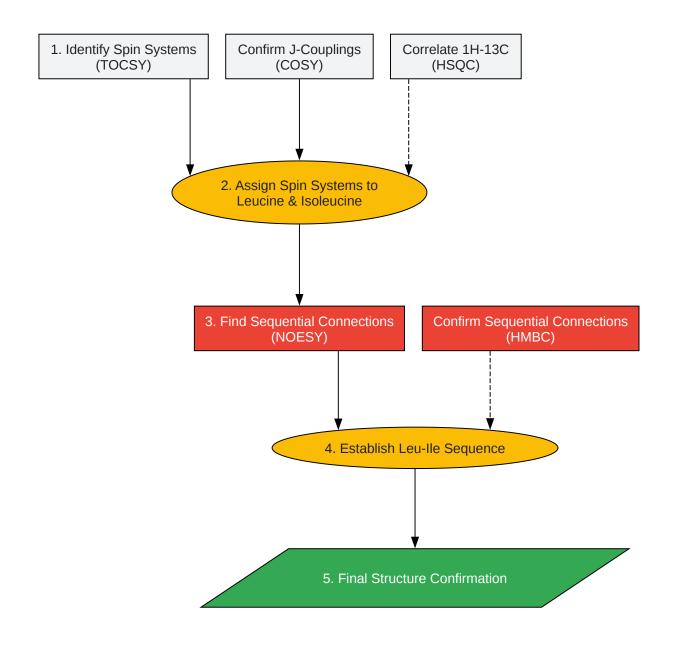
The following diagrams illustrate the experimental and logical processes for the structural elucidation of **H-Leu-Ile-OH**.



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Caption: Experimental workflow for **H-Leu-Ile-OH** structural elucidation.





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Caption: Logical workflow for NMR spectral assignment of H-Leu-Ile-OH.



Protocol for Spectral Analysis and Structural Elucidation

- · Identify Amino Acid Spin Systems:
 - In the TOCSY spectrum, start from the well-resolved amide proton (NH) region (~8.0-8.5 ppm).
 - Trace the correlations from each NH peak. A single TOCSY experiment will show cross-peaks between the NH and all other protons (H α , H β , H γ , H δ) belonging to that same amino acid.[1][7]
 - Use the characteristic patterns of cross-peaks and chemical shifts to identify one Leucine spin system and one Isoleucine spin system.[13] The COSY spectrum can be used to confirm direct (2-3 bond) couplings.
- Assign Resonances:
 - Use the ¹H-¹³C HSQC spectrum to assign the ¹³C chemical shift for each protonated carbon, resolving any overlap present in the 1D ¹H spectrum.[8][11]
 - Compare the observed ¹H and ¹³C chemical shifts to the expected values in Tables 1 and 2 to confirm the Leu and Ile assignments.
- Determine the Peptide Sequence:
 - The key to sequencing is the NOESY spectrum, which shows through-space connections. [5][7]
 - Look for an inter-residue NOE cross-peak between the alpha-proton (Hα) of the N-terminal residue (Leucine) and the amide proton (NH) of the C-terminal residue (Isoleucine). This Hα(i) NH(i+1) correlation is the hallmark of a peptide bond.
 - The ¹H-¹³C HMBC spectrum can be used to confirm this sequence by looking for a correlation between the Leucine Hα and the Isoleucine carbonyl carbon (C=O).[13]
- Final Structure Confirmation:



- Combine all the information: two identified amino acid spin systems (one Leu, one Ile) and the sequential NOE/HMBC connections confirming the Leu-Ile order.
- This completes the structural elucidation of H-Leu-Ile-OH. Further analysis of additional
 NOEs can provide information about the solution conformation of the dipeptide.[14]

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